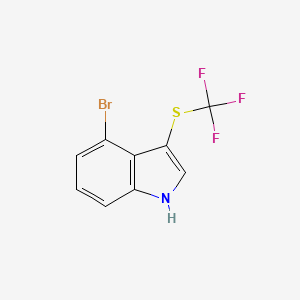
4-Bromo-3-(trifluoromethylthio)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(trifluoromethylthio)indole is a synthetic compound with the molecular formula C9H5BrF3NS. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent in the presence of a reducing agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Bromo-3-(trifluoromethylthio)indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3-(trifluoromethylthio)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethylthio)indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-3-(trifluoromethylthio)indole can be compared with other indole derivatives, such as:
3-Bromoindole: Similar in structure but lacks the trifluoromethylthio group.
5-Bromoindole: Another brominated indole derivative with different substitution patterns.
3-(Trifluoromethylthio)indole: Similar but without the bromine atom.
These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound .
Properties
Molecular Formula |
C9H5BrF3NS |
|---|---|
Molecular Weight |
296.11 g/mol |
IUPAC Name |
4-bromo-3-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H5BrF3NS/c10-5-2-1-3-6-8(5)7(4-14-6)15-9(11,12)13/h1-4,14H |
InChI Key |
SDZZBUAMIFCTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















